Rifaximin Impurity B, identified by the Chemical Abstracts Service number 13929-35-6, is a significant impurity associated with the antibiotic rifaximin. This compound arises during the synthesis of rifaximin and is classified as an impurity under the European Pharmacopoeia guidelines. Rifaximin is primarily used to treat gastrointestinal infections, particularly those caused by non-invasive strains of Escherichia coli, and its impurities can affect the drug's safety and efficacy.
Rifaximin Impurity B is derived from the chemical processes involved in the synthesis of rifaximin. It is classified as a minor impurity, which means it is present in small amounts compared to the main active pharmaceutical ingredient. The European Pharmacopoeia specifies various impurities related to rifaximin, including Impurities A through H, with Rifaximin Impurity B being one of them. The presence of such impurities necessitates rigorous quality control measures during the manufacturing process to ensure that the final product meets safety and efficacy standards.
The synthesis of rifaximin typically involves the reaction of rifamycin O with 2-amino-4-methylpyridine in a solvent system that includes acetone. The presence of acetone is crucial as it helps achieve a low amount of impurities in the final product. Recent patents describe methods that yield highly purified rifaximin with minimal impurities, including Rifaximin Impurity B.
The process may include several steps:
These methods have been optimized to reduce the formation of impurities during synthesis.
Rifaximin Impurity B has a complex molecular structure characterized by multiple functional groups typical of rifamycin derivatives. Its structure can be represented as follows:
The compound's structure includes various rings and functional groups that contribute to its biological activity and stability profile. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Rifaximin Impurity B can undergo various chemical reactions typical for compounds containing amine and carbonyl functional groups. These reactions may include:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and quantify the levels of Rifaximin Impurity B in samples .
Rifaximin itself acts by inhibiting bacterial RNA synthesis through binding to bacterial DNA-dependent RNA polymerase. Although Rifaximin Impurity B does not have a defined mechanism of action documented in literature, it is important to consider that impurities can potentially alter the pharmacodynamics or pharmacokinetics of the primary drug.
Rifaximin Impurity B exhibits several physical and chemical properties that are critical for its characterization:
Characterization techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and differential scanning calorimetry are commonly used to assess these properties .
Rifaximin Impurity B serves several important roles in scientific research:
Rifaximin Impurity B (chemical name: 4-O-(Carboxymethyl)rifamycin; CAS: 13929-35-6) arises during the synthesis of rifaximin—a rifamycin SV derivative. Key synthetic routes contributing to its formation include:
Table 1: Synthetic Conditions Favoring Rifaximin Impurity B Formation
Reaction Parameter | High-Risk Conditions | Typical Impurity B Yield |
---|---|---|
Solvent Composition | Ethanol/Water (90:10 v/v) | 0.9–1.5% |
pH | >9.0 or <4.0 | 1.2–2.0% |
Temperature | >70°C | 1.8–2.5% |
Reaction Duration | >8 hours | 1.0–1.7% |
The formation of Impurity B follows three primary mechanisms:
Table 2: Primary Formation Mechanisms of Rifaximin Impurity B
Mechanism | Key Initiating Factor | Structural Change |
---|---|---|
Hydrolysis of C21 Acetate | H₂O content >5% v/v | Acetyl → Carboxymethyl |
Metal-Catalyzed Oxidation | Fe³⁺ >2 ppm | Aliphatic chain → Quinone rearrangement |
Thermal Lactonization | Temperature >80°C | Acetyl migration + Ring closure |
Patents and pharmacopeial guidelines outline several strategies to suppress Impurity B:
Table 3: Process Optimization Impact on Rifaximin Impurity B Levels
Strategy | Modified Parameter | Impurity B Reduction |
---|---|---|
Acetone/Water Crystallization | Solvent polarity | 85–90% |
pH Buffering | pH 7.0 ± 0.5 | 75–80% |
Low-Temperature Drying | Temperature ≤50°C | 60–65% |
Ethyl Acetate Wash | Impurity solubility | 70–75% |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0